molecular formula C16H10N2O B8275950 3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile

3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile

Cat. No.: B8275950
M. Wt: 246.26 g/mol
InChI Key: VHTMDXAZIWPZKP-UHFFFAOYSA-N
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Description

3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with an amine to form an imine, followed by cyclization and oxidation to yield the isoquinoline structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to less oxidized forms, possibly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, with a simpler structure.

    Quinoline: A structurally related compound with different properties.

    Benzonitrile: A simpler nitrile compound with different reactivity.

Uniqueness

3-(1,2-Dihydro-1-oxo-7-isoquinolinyl)-benzonitrile is unique due to its specific structure, which combines features of isoquinolines and benzonitriles. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

3-(1-oxo-2H-isoquinolin-7-yl)benzonitrile

InChI

InChI=1S/C16H10N2O/c17-10-11-2-1-3-13(8-11)14-5-4-12-6-7-18-16(19)15(12)9-14/h1-9H,(H,18,19)

InChI Key

VHTMDXAZIWPZKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=CNC3=O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (214 g, 5.35 mol) in water (10 L) was added to a stirred suspension of 3-cyanophenylboronic acid (24% water content, 1.13 kg, 5.8 mol) and 7-bromoisoquinolinone (1.0 kg, 4.46 mol) in methanol (10 L) and the mixture stirred for 1 hour. Palladium acetate (10 g, 44.5 mmol) was added and the mixture was heated at reflux under N2 for 5 hours and then cooled to room temperature and stirred overnight. The light grey solid was collected by filtration. The damp solid was reslurried in water (10 L) and heated to 80° C. for 30 minutes. The mixture was then cooled to room temperature and the solid collected by filtration, washed with water (2 L) then methanol (2 L) and dried in vacuo at 50° C. to give 7-(3-cyanophenyl)isoquinolinone (1.09 kg, 4.43 mol, 99%) as a light grey solid.
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
1.13 kg
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two

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